5-chloro-N-(3-iodophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Description

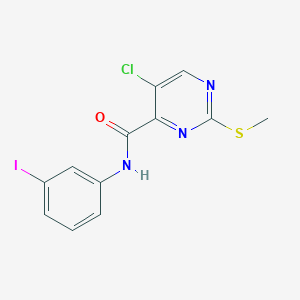

This compound belongs to the pyrimidine-carboxamide class, characterized by a pyrimidine ring substituted with chlorine at position 5, a methylsulfanyl group at position 2, and a carboxamide moiety linked to a 3-iodophenyl group at position 4 (Fig. 1).

Properties

IUPAC Name |

5-chloro-N-(3-iodophenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClIN3OS/c1-19-12-15-6-9(13)10(17-12)11(18)16-8-4-2-3-7(14)5-8/h2-6H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGRSRRCNCQJOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)NC2=CC(=CC=C2)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClIN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-chloro-N-(3-iodophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds.

Introduction of Substituents: The chlorine, iodine, and methylthio groups are introduced through substitution reactions. For example, chlorination can be achieved using thionyl chloride, while iodination can be performed using iodine and a suitable oxidizing agent.

Final Coupling: The final step involves coupling the substituted pyrimidine with the carboxamide group, which can be achieved through amide bond formation using reagents like carbodiimides.

Chemical Reactions Analysis

5-chloro-N-(3-iodophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with amines can yield corresponding amides.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Research indicates that pyrimidine derivatives, similar to this compound, can inhibit tumor growth and induce apoptosis in cancer cells. The presence of chlorine and iodine atoms enhances the compound's biological activity by increasing its lipophilicity and facilitating interactions with biological targets.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored various pyrimidine derivatives for their anticancer properties. The results indicated that compounds with similar structures to 5-chloro-N-(3-iodophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide exhibited significant cytotoxic effects against various cancer cell lines, including breast and pancreatic cancer cells. The mechanism of action was attributed to the inhibition of key enzymes involved in cancer cell proliferation .

Allosteric Modulation

Recent studies have highlighted the role of pyrimidine derivatives as allosteric modulators of certain receptors. The compound has been evaluated for its ability to modulate cannabinoid receptors, which are implicated in various physiological processes and diseases.

Research Findings on Allosteric Modulation

In a study focusing on allosteric modulators, compounds structurally related to this compound were tested for their binding affinity and cooperativity at cannabinoid receptors. The findings suggested that these compounds could enhance receptor activity without directly activating the receptor themselves, offering a novel approach for therapeutic interventions in conditions like pain management and anxiety .

Synthetic Pathways and Derivative Development

The synthesis of this compound involves several steps, including the introduction of halogens and functional groups that enhance its pharmacological profile. The compound serves as a precursor for developing more complex derivatives with improved efficacy and specificity.

Synthetic Methodology Overview

The synthesis typically involves:

- Formation of the Pyrimidine Ring : Starting from commercially available precursors.

- Substitution Reactions : Introducing chloro and iodo groups through electrophilic aromatic substitution.

- Functionalization : Adding methylsulfanyl groups to enhance solubility and bioavailability.

This synthetic versatility allows researchers to create a library of derivatives for screening against various biological targets .

Potential Therapeutic Applications

Given its structural characteristics, this compound may have applications beyond oncology, including:

- Neurological Disorders : Modulation of cannabinoid receptors suggests potential use in treating conditions like epilepsy or multiple sclerosis.

- Inflammatory Diseases : Its anti-inflammatory properties could be explored in diseases characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-iodophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Core Pyrimidine Modifications

The pyrimidine ring is a common scaffold in the compounds analyzed. Key differences lie in substituent patterns:

Key Observations :

- Position 2 : Methylsulfanyl (target) vs. bulkier isopropylsulfanyl or absent in other analogs. Smaller substituents like methylsulfanyl may enhance solubility compared to isopropylsulfanyl .

- Position 5 : Chlorine is conserved across analogs, suggesting its role in electronic modulation or steric hindrance .

Carboxamide Substituent Variations

The carboxamide group’s aromatic or aliphatic substituents significantly impact bioactivity:

Key Observations :

- 3-Iodophenyl (Target) : The iodine atom introduces steric bulk and enhances van der Waals interactions, which may improve target binding affinity compared to smaller substituents like cycloheptyl .

Biological Activity

5-Chloro-N-(3-iodophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Research indicates that compounds similar to this compound often exhibit their biological effects through the inhibition of specific enzymes or pathways involved in cellular proliferation and survival.

- Inhibition of Folate Pathways : The compound has been noted to act on folate receptor pathways, which are crucial for cellular uptake and proliferation. This is particularly relevant in cancer biology where folate metabolism is often dysregulated .

- Targeting Enzymatic Activity : Similar pyrimidine derivatives have shown the ability to inhibit enzymes such as GARFTase and AICARFTase, leading to depletion of ATP pools within cells . This suggests that this compound may also exhibit similar inhibitory effects.

Anticancer Activity

Several studies have reported the anticancer potential of pyrimidine derivatives. For instance, compounds with structural similarities have demonstrated significant antiproliferative effects against various cancer cell lines, including those expressing folate receptors. The mechanism often involves inducing apoptosis and halting the cell cycle in the S-phase .

Antimicrobial Properties

Pyrimidine derivatives have also been explored for their antimicrobial activities. Research has indicated that modifications in the pyrimidine structure can enhance antibacterial efficacy, making these compounds potential candidates for developing new antibiotics .

Case Studies

| Study Reference | Compound Tested | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| Compound 8 | KB cells | 0.5 | Inhibition of folate uptake | |

| Similar Pyrimidines | Various | <1 | Dual inhibition of GARFTase and AICARFTase |

Research Findings

A notable study found that certain pyrimidine derivatives could significantly inhibit tumor growth in xenograft models, showcasing their potential as therapeutic agents in oncology . Furthermore, the structural modifications in these compounds were correlated with enhanced biological activity, suggesting that fine-tuning chemical properties can lead to improved efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.